H-Gly-Trp-OH
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-[(2-aminoacetyl)amino]-3-(1H-indol-3-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O3/c14-6-12(17)16-11(13(18)19)5-8-7-15-10-4-2-1-3-9(8)10/h1-4,7,11,15H,5-6,14H2,(H,16,17)(H,18,19)/t11-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJHCSUXXECOXOY-NSHDSACASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CC(C(=O)O)NC(=O)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=CN2)C[C@@H](C(=O)O)NC(=O)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301315473 | |
| Record name | Glycyl-L-tryptophan | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Sigma-Aldrich MSDS] | |
| Record name | Glycyltryptophan | |
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CAS No. |
2390-74-1 | |
| Record name | Glycyl-L-tryptophan | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2390-74-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Glycyltryptophan | |
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| Record name | Glycyl-L-tryptophan | |
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| Record name | α-glycyltryptophan | |
| Source | European Chemicals Agency (ECHA) | |
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| Record name | GLYCYLTRYPTOPHAN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/35BKX0QF16 | |
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Synthetic Strategies and Structural Elucidation of Glycyl L Tryptophan
Chemical Synthesis Methodologies
The synthesis of Glycyl-L-tryptophan relies on the formation of a peptide bond between glycine (B1666218) and L-tryptophan. This process necessitates the use of coupling agents and protective groups to ensure regioselectivity and prevent unwanted side reactions.
Classical Peptide Coupling Approaches (e.g., Carbodiimide (B86325), Mixed-Anhydride)
Classical methods for peptide bond formation have been successfully applied to the synthesis of Glycyl-L-tryptophan. These approaches involve the activation of the carboxylic acid group of one amino acid to facilitate its reaction with the amino group of another.
The carbodiimide method utilizes reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3'-dimethylaminopropyl)carbodiimide (EDC) to activate the carboxyl group of a protected glycine derivative. libretexts.orgcdnsciencepub.com This activated species then readily reacts with the amino group of a protected L-tryptophan ester. The reaction of Boc-protected L-tryptophan with DCC and N-hydroxysuccinimide is a documented step in the synthesis of related compounds, highlighting the utility of carbodiimides in activating tryptophan residues for peptide coupling. researchgate.net While direct evidence for the one-step synthesis of Glycyl-L-tryptophan using this method is often part of broader synthetic strategies, the principles are well-established in peptide chemistry. nih.govorganic-chemistry.org
The mixed-anhydride method is another established technique for peptide bond formation. mdpi.comgoogle.com This method involves the reaction of an N-protected amino acid with a chloroformate, such as isobutyl chloroformate, in the presence of a base to form a mixed anhydride (B1165640). google.com This anhydride is a highly reactive intermediate that can then be coupled with an amino acid ester. For instance, the synthesis of N-trityl glycyl tryptophan has been achieved by forming a mixed anhydride of N-trityl glycine with mono-ethyl carbonate, which is then condensed with the methyl ester of DL-tryptophan. google.com This approach offers a high yield and is a common strategy in solution-phase peptide synthesis. sci-hub.se
Protective Group Chemistry in Dipeptide Synthesis
To prevent self-polymerization and to direct the formation of the desired peptide bond, the amino and carboxyl groups of the constituent amino acids must be temporarily blocked using protecting groups. nih.gov
For the synthesis of Glycyl-L-tryptophan, the amino group of glycine is typically protected. Common N-protecting groups include the benzyloxycarbonyl (Cbz or Z) group and the tert-butyloxycarbonyl (Boc) group. masterorganicchemistry.comgoogle.com The Cbz group is introduced by reacting the amino acid with benzyl (B1604629) chloroformate and is typically removed by catalytic hydrogenation. google.com The Boc group is introduced using di-tert-butyl dicarbonate (B1257347) and is removed with a mild acid, such as trifluoroacetic acid (TFA). libretexts.orgnih.gov
A reported synthesis of [(Benzyloxy)carbonyl]glycyl-L-tryptophan (Cbz-Gly-Trp-OH) involves the coupling of N-(Cbz-glycyl)benzotriazole with free L-tryptophan in the presence of triethylamine. thieme-connect.comthieme-connect.com This method yielded the desired Cbz-protected dipeptide as a white solid. thieme-connect.com
The carboxyl group of L-tryptophan is often protected as a methyl or benzyl ester, which can be introduced via standard esterification methods and removed by mild hydrolysis or hydrogenolysis, respectively. libretexts.org
The strategic use of these orthogonal protecting groups, which can be removed under different conditions, is fundamental to successful peptide synthesis. iris-biotech.de
Synthesis of Substituted Glycyl-L-tryptophan Derivatives (e.g., N-(6-phenylhexanoyl)glycyl-L-tryptophan amide)
The synthesis of more complex derivatives, such as N-(6-phenylhexanoyl)glycyl-L-tryptophan amide, has been reported. researchgate.net This compound, also known as GB-115, can be prepared using either activated ester or carbodiimide methods. researchgate.net The synthesis involves coupling N-(6-phenylhexanoyl)glycine with L-tryptophan amide. This demonstrates the versatility of peptide coupling methodologies to incorporate non-standard moieties and to produce C-terminally amidated peptides. google.com
Advanced Spectroscopic and Structural Characterization
Once synthesized, the structure and conformation of Glycyl-L-tryptophan are elucidated using various spectroscopic techniques.
Infrared (IR) Spectroscopy
Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule and for probing its secondary structure.
Solid-state linear dichroic infrared (IR-LD) spectroscopy provides detailed information about the spatial orientation of molecular fragments. researchgate.netnih.govcapes.gov.brmedchemexpress.comnih.gov This technique has been applied to Glycyl-L-tryptophan dihydrate (H-Gly-Trp-OH·2H₂O) by studying oriented colloid suspensions in a nematic host. researchgate.netacs.orgresearchgate.net
The analysis of the IR-LD spectra allows for the correlation of spectroscopic data with the known crystal structure determined by X-ray diffraction. researchgate.net The orientation of specific transition moments, such as those for the amide and indole (B1671886) fragments, can be determined, providing insights into the molecular conformation in the solid state. researchgate.net For example, the amide HN–C=O fragment in Glycyl-L-tryptophan dihydrate is known to be in a flat trans-configuration. researchgate.net
The table below summarizes some of the characteristic infrared band assignments for Glycyl-L-tryptophan dihydrate from solid-state IR spectroscopy. researchgate.net
| Wavenumber (cm⁻¹) | Assignment |
| 3430 | ν(NH₂⁺) |
| 3280 | ν(NH) |
| 1689 | δ(NH₂⁺) |
| 1617 | δ(NH₃⁺) |
| 1563 | νₐₛ(COO⁻) |
| 1395 | νₛ(COO⁻) |
| 1010 | ν(CC) of indole |
| 718 | γ(CH) of indole |
| 576 | δ(Amide IV) |
Table 1: Selected IR Band Assignments for Glycyl-L-tryptophan Dihydrate. researchgate.net
This detailed structural information is crucial for understanding the relationship between the structure of Glycyl-L-tryptophan and its chemical properties.
Vibrational Assignments and Conformational Analysis
The vibrational characteristics of Glycyl-L-tryptophan have been elucidated through infrared (IR) and Raman spectroscopy, providing significant insights into its molecular structure and conformation. The vibrational spectrum is dominated by contributions from the peptide backbone and the indole side chain of the tryptophan residue.
Key vibrational bands, such as the Amide I and Amide II bands, are characteristic of the peptide linkage. The Amide I band, appearing around 1650 cm⁻¹, is primarily associated with the C=O stretching vibration. The Amide II band, observed near 1540 cm⁻¹, results from a combination of N-H in-plane bending and C-N stretching vibrations of the peptide group. researchgate.net
The indole ring of the tryptophan moiety gives rise to several characteristic Raman markers, often denoted as W1 through W8. researchgate.netnih.gov These markers are sensitive to the conformation and local environment of the tryptophan residue. For instance, the W7 band at approximately 880 cm⁻¹ and the W8 band around 760 cm⁻¹ are sensitive to the accessibility of the tryptophan residue to water molecules. nih.gov The wavenumber of the W3 marker at about 1550 cm⁻¹ is considered an indicator of the tryptophan side chain's orientation. researchgate.netnih.gov Furthermore, a doublet observed between 1340 cm⁻¹ and 1360 cm⁻¹ (W4-W5) has been analyzed in relation to Fermi resonance and conformational state. researchgate.netnih.gov
Surface-Enhanced Raman Scattering (SERS) studies of Glycyl-L-tryptophan adsorbed on silver colloids have provided information on its binding conformation. These studies suggest that the dipeptide adsorbs onto the silver surface through both the carboxylate (COO⁻) and the amino (NH₂) groups. researchgate.netsgu.ru This interaction is indicated by changes in the corresponding vibrational modes upon adsorption.
Table 1: Key Vibrational Bands for Glycyl-L-tryptophan
| Vibrational Band | Approximate Wavenumber (cm⁻¹) | Assignment | Reference |
|---|---|---|---|
| Amide I | ~1650 | C=O stretching of the peptide bond | researchgate.net |
| Amide II | ~1540 | N-H bending and C-N stretching | researchgate.net |
| W3 | ~1550 | Indole ring vibration, side-chain orientation marker | researchgate.netnih.gov |
| W4 | ~1360 | Indole ring vibration | researchgate.netnih.gov |
| W5 | ~1340 | Indole ring vibration | researchgate.netnih.gov |
| W7 | ~880 | Indole ring vibration, environmental marker | nih.gov |
| W8 | ~760 | Indole ring vibration, environmental marker | nih.gov |
Ultraviolet-Visible (UV-Vis) Spectroscopy
Absorption Properties and Chromophore Analysis
The ultraviolet absorption profile of Glycyl-L-tryptophan is primarily dictated by the indole chromophore of its tryptophan residue. The spectrum exhibits two main absorption peaks characteristic of tryptophan, which are influenced by the electronic transitions within the indole ring, specifically the ¹Lₐ and ¹Lₑ states. nih.govrsc.org In aqueous solutions, the absorption spectrum is very similar to that of free tryptophan. caltech.edu Studies have shown that separating the α-amino group from the indole chromophore with a glycyl residue has a minimal effect on its absorption properties. caltech.edu
The solvent environment can influence the absorption spectrum. When transferred from an aqueous solution to a less polar solvent like cyclohexane (B81311), the UV absorption spectrum of Glycyl-L-tryptophan is marked by a significant red shift of the absorption maxima and a hypochromicity (a decrease in molar absorptivity) of up to 10%. capes.gov.br This effect is attributed not just to the solvent but also to the influence of the electrostatic field of the ion pair used for phase transfer on the indole chromophore. capes.gov.br Nitrosation of the indole nitrogen results in characteristic changes in the UV-Vis spectrum, which can be monitored by differential spectroscopy. nih.gov
Table 2: UV Absorption Properties of Glycyl-L-tryptophan
| Condition | Absorption Maxima (nm) | Spectral Feature | Reference |
|---|---|---|---|
| Aqueous Solution | ~280 nm and ~288 nm | Characteristic tryptophan absorption | cabidigitallibrary.org |
| Cyclohexane Phase | Red-shifted vs. aqueous | Hypochromicity up to 10% | capes.gov.br |
Spectroscopic Probes for Tryptophan and Tyrosine Residues in Model Systems
Glycyl-L-tryptophan serves as an important model compound for studying the spectroscopic behavior of tryptophan residues within the more complex environment of proteins. caltech.educabidigitallibrary.orgscispace.com Because proteins are often unfolded in concentrated guanidine (B92328) hydrochloride solutions to expose their chromophores, the spectral properties of model compounds in this solvent are particularly relevant. caltech.edu Glycyl-L-tryptophan, where the terminal amino and carboxyl groups are in peptide linkages, effectively mimics the state of a tryptophan residue within a polypeptide chain. caltech.edu
Fluorescence Spectroscopy
Intrinsic Fluorescence Properties of Tryptophan-Containing Peptides
Glycyl-L-tryptophan exhibits strong intrinsic fluorescence, a characteristic property originating from the indole ring of its tryptophan residue. nih.govbmglabtech.com The fluorescence emission is highly sensitive to the local environment. nih.govmdpi.com When excited at a wavelength of 295 nm in an aqueous solution, Glycyl-L-tryptophan shows a fluorescence emission maximum at approximately 346 nm, which is very close to the emission maximum of the free amino acid tryptophan. bch.ro
The quantum yield of fluorescence is also dependent on the surrounding medium. In a study where Glycyl-L-tryptophan was transferred from an aqueous solution to a cyclohexane phase, a significant enhancement of the fluorescence quantum yield was observed. capes.gov.br This change highlights the sensitivity of the tryptophan fluorophore to solvent polarity. The emission spectra in the cyclohexane phase were characteristic of a polar environment, suggesting that the electrostatic field of the ion-pairing agent used in the phase transfer significantly influenced the indole chromophore's excited state. capes.gov.br The fluorescence intensity is also affected by pH, with the strongest emission typically observed in the neutral pH range of 6.5 to 7.5. atlantis-press.com
Table 3: Fluorescence Properties of Glycyl-L-tryptophan in Aqueous Solution
| Parameter | Value | Reference |
|---|---|---|
| Excitation Wavelength | 295 nm | bch.ro |
| Emission Maximum | ~346 nm | bch.ro |
| Optimal pH Range | 6.5 - 7.5 | atlantis-press.com |
Intramolecular Association-Induced Fluorescence Phenomena
The intrinsic fluorescence of Glycyl-L-tryptophan originates from its tryptophan residue. The phenomenon of intramolecular association, where different parts of the molecule interact in three-dimensional space, can significantly influence its fluorescence properties. Studies on tryptophan-containing peptidomimetics have shown that the close spatial arrangement of tryptophan units can lead to the formation of an intramolecular Trp-Trp dimer. researchgate.net This association can result in the emergence of a new, unanticipated fluorescent entity. researchgate.net
The fluorescence decay of tryptophan and its derivatives is complex and can be described by double exponential kinetics, indicating the presence of more than one fluorescent species or conformation. researchgate.net For tryptophan itself, two lifetime components of approximately 3.1 ns and 0.51 ns have been reported, with fluorescence maxima at 350 nm and 335 nm, respectively. researchgate.net These different lifetimes are attributed to various rotamers of the tryptophan side chain. In cyclic hexapeptides containing a single tryptophan residue, three distinct fluorescence lifetimes have been observed (approximately 3.8 ns, 1.8 ns, and 0.3 ns). case.edu These multiple lifetimes are linked to different rotamer populations of the tryptophan side chain, which in turn affect the rate of excited-state electron transfer to nearby peptide bonds. case.edu The major lifetime component of 3.8 ns is assigned to the most populated rotamer. case.edu
Fluorescence Evolution in the Presence of External Modulators
The fluorescence of Glycyl-L-tryptophan is highly sensitive to its local environment and can be significantly altered by the presence of external modulators, a process often referred to as fluorescence quenching. This phenomenon can occur through various mechanisms, including dynamic (collisional) quenching, static quenching, and Förster resonance energy transfer (FRET). lookchem.comcore.ac.uk
External molecules, or quenchers, can decrease the fluorescence intensity by providing a non-radiative pathway for the excited fluorophore to return to its ground state. core.ac.uk The effectiveness of quenching depends on the accessibility of the tryptophan residue to the quencher. core.ac.uk For instance, the fluorescence of Glycyl-L-tryptophan is quenched as the α-amine group is converted from its neutral to its charged form, with a pKa of 8.2 in water. lookchem.com
The peptide bond itself can act as an intramolecular quencher of tryptophan fluorescence. case.eduresearchgate.net Studies on cyclic hexapeptides have shown that excited-state electron transfer from the tryptophan indole ring to the peptide bonds is a significant quenching mechanism. case.edu The rate of this electron transfer is dependent on the conformation (rotamer) of the tryptophan side chain. case.edu
Various small molecules and ions can also act as external quenchers. For example, pyruvate (B1213749) has been shown to quench tryptophan fluorescence. nih.gov The quenching mechanism can be complex, involving photoinduced electron transfer, where the quencher acts as an electron acceptor. nih.gov The presence of certain functional groups on the quencher, such as an electron-withdrawing group, can enhance its quenching ability. nih.gov
The table below summarizes the effect of different modulators on the fluorescence of tryptophan-containing peptides.
| Modulator/Condition | Effect on Fluorescence | Mechanism |
| α-Amine Group (Protonation) | Quenching | Change in electronic state |
| Peptide Bond | Intramolecular Quenching | Excited-state electron transfer |
| Pyruvate | Quenching | Photoinduced electron transfer |
| Change in pH | Quenching | Alteration of ionization states of functional groups |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive technique used to obtain detailed information about the structure and dynamics of molecules in solution. For Glycyl-L-tryptophan, ¹H and ¹³C NMR are instrumental in confirming its covalent structure and elucidating its conformational preferences.
¹H NMR spectra of Glycyl-L-tryptophan provide characteristic signals for the protons in the glycine and tryptophan residues. The aromatic protons of the indole ring of tryptophan typically appear in the downfield region of the spectrum. nih.gov The chemical shifts of these protons are sensitive to the local electronic environment and can be influenced by factors such as pH, solvent, and binding to other molecules. nih.gov The protons of the peptide backbone and the α-carbons also give rise to distinct signals that can be used for structural assignment.
¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. ChemicalBook provides reference ¹³C NMR spectral data for Glycyl-L-tryptophan. chemicalbook.com The carbonyl carbons of the peptide bond and the carboxylic acid group, as well as the various carbons of the indole ring and the aliphatic carbons, all have characteristic chemical shifts.
In more complex systems involving tryptophan-containing peptides, two-dimensional NMR techniques, such as COSY and NOESY, can be employed to establish connectivity between protons and to determine through-space proximities, respectively. This information is crucial for determining the three-dimensional structure and conformation of the peptide in solution. For example, in studies of tryptophan binding to proteins, changes in the chemical shifts of the ligand's protons upon binding provide evidence for complex formation and can reveal details about the binding pocket. nih.gov Furthermore, NMR has been used to study the photoinduced cyclization of Glycyl-L-tryptophan, where changes in the NMR spectrum confirm the formation of a new cyclic product. nih.gov
Mass Spectrometry (MS) for Molecular Characterization
Mass spectrometry (MS) is an essential analytical technique for the molecular characterization of Glycyl-L-tryptophan, providing precise information about its molecular weight and elemental composition. The molecular weight of Glycyl-L-tryptophan is 261.28 g/mol . nih.gov
Various ionization techniques can be employed for the analysis of Glycyl-L-tryptophan. Electrospray ionization (ESI) is a soft ionization method well-suited for polar and thermally labile molecules like peptides, and it is commonly used to generate intact molecular ions. researchgate.net The NIST WebBook lists mass spectral data for Glycyl-L-tryptophan, including its electron ionization (EI) mass spectrum. nist.gov The fragmentation pattern observed in the mass spectrum can provide valuable structural information, helping to confirm the sequence of the amino acid residues.
In research settings, MS is often coupled with separation techniques like liquid chromatography (LC-MS) for the analysis of complex mixtures. Tandem mass spectrometry (MS/MS) can be used to further elucidate the structure of the peptide by inducing fragmentation of a selected precursor ion and analyzing the resulting product ions. This technique is invaluable for sequencing peptides and identifying post-translational modifications. For instance, studies on copper complexes of tryptophan-containing tripeptides have utilized tandem mass spectrometry to investigate gas-phase fragmentation pathways. ru.nl Matrix-assisted laser desorption/ionization-time of flight (MALDI-TOF) MS is another technique that has been used in the analysis of peptides and proteins. asm.org
The table below shows the key molecular properties of Glycyl-L-tryptophan determined by mass spectrometry and computational methods.
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₅N₃O₃ | PubChem nih.gov |
| Molecular Weight | 261.28 g/mol | PubChem nih.gov |
| Exact Mass | 261.11134135 Da | PubChem nih.gov |
Single Crystal X-ray Diffraction Analysis (e.g., Glycyl-L-tryptophan Dihydrate)
Single crystal X-ray diffraction is the definitive method for determining the precise three-dimensional atomic arrangement of a molecule in the solid state. The crystal structure of Glycyl-L-tryptophan dihydrate has been determined, providing valuable insights into its molecular conformation and intermolecular interactions. researchgate.netcapes.gov.br
The crystal structure reveals the specific bond lengths, bond angles, and torsion angles that define the geometry of the molecule. For Glycyl-L-tryptophan dihydrate, the analysis confirms the covalent connectivity and the stereochemistry of the chiral center at the α-carbon of the tryptophan residue. The conformation of the ethylamine (B1201723) side chain attached to the indole ring is a key feature of the structure. capes.gov.br
Furthermore, the crystal structure elucidates the network of intermolecular hydrogen bonds involving the peptide's functional groups (amino, carboxyl, and amide) and the water molecules of hydration. These hydrogen bonds play a crucial role in stabilizing the crystal lattice. In the structure of tryptamine (B22526) hydrochloride, a related compound, the nitrogen atom of the indole ring participates in hydrogen bonding. capes.gov.br
X-ray diffraction has also been used to study metal complexes of Glycyl-L-tryptophan. For example, the crystal structure of aqua(glycyl)-L-tryptophanatocopper(II) dihydrate has been determined. rsc.org In this complex, the Glycyl-L-tryptophan molecule acts as a terdentate ligand, coordinating to the copper(II) ion through the terminal amino group, the deprotonated peptide nitrogen, and a carboxylate oxygen. rsc.org
The table below summarizes the crystallographic data for a related copper complex of Glycyl-L-tryptophan.
| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) |
| Aqua(glycyl)-L-tryptophanatocopper(II) dihydrate | Orthorhombic | P2₁2₁2₁ | 7.74(4) | 13.78(3) | 14.81(3) |
Data from Hursthouse et al., J. Chem. Soc., Dalton Trans., 1975, 2569-2572. rsc.org
Computational and Quantum Chemical Calculations Supporting Spectroscopic Data
Computational and quantum chemical calculations are powerful tools that complement experimental spectroscopic data for Glycyl-L-tryptophan, providing deeper insights into its electronic structure, conformation, and properties. chemicalbook.comresearchgate.netcapes.gov.br These theoretical methods can be used to predict and interpret spectroscopic results from techniques like NMR, IR, and fluorescence spectroscopy.
Density Functional Theory (DFT) is a widely used quantum chemical method for studying peptides. ru.nlrasayanjournal.co.in DFT calculations can be employed to optimize the geometry of Glycyl-L-tryptophan, determining its most stable conformations. These calculated structures can then be compared with experimental data from X-ray crystallography. researchgate.net
Theoretical calculations are also crucial for understanding the vibrational spectra of peptides. By calculating the vibrational frequencies and normal modes, it is possible to assign the absorption bands observed in experimental IR and Raman spectra. researchgate.net This correlation between theoretical and experimental spectra aids in the structural elucidation of the molecule. researchgate.net
In the context of fluorescence, quantum chemical calculations can help to explain the photophysical processes that occur upon excitation. For instance, calculations can be used to model the excited states of the tryptophan chromophore and to investigate the mechanisms of fluorescence quenching, such as photoinduced electron transfer. nih.gov
Furthermore, computational methods are used to predict NMR chemical shifts. nih.gov By calculating the magnetic shielding tensors for the nuclei in the molecule, theoretical chemical shifts can be obtained and compared with experimental values, aiding in the assignment of NMR spectra and providing further confirmation of the molecular structure. nih.gov Theoretical calculations have also been used to analyze frontier molecular orbitals and molecular electrostatic potentials to understand the reactivity of tryptophan and its derivatives. rsc.org
The table below lists some of the computational methods and their applications in the study of Glycyl-L-tryptophan and related molecules.
| Computational Method | Application |
| Density Functional Theory (DFT) | Geometry optimization, vibrational frequency calculation, prediction of NMR chemical shifts, modeling reaction mechanisms. ru.nlrasayanjournal.co.in |
| Ab initio methods | High-accuracy calculations of electronic structure and properties. nih.gov |
| Molecular Dynamics (MD) | Simulation of conformational dynamics in solution. researchgate.net |
Enzymatic Hydrolysis and Biodegradation Mechanisms
Principles of Peptide Bond Cleavage by Hydrolases
The enzymatic breakdown of peptides such as Glycyl-L-tryptophan is a fundamental biochemical process facilitated by a class of enzymes known as hydrolases. wikipedia.org Specifically, peptidases (or proteases) are hydrolases that catalyze the cleavage of peptide bonds, the amide linkages connecting amino acids in a peptide chain. ditki.comsketchy.com This reaction, termed hydrolysis, involves the addition of a water molecule across the peptide bond. sketchy.com The general mechanism can be represented as the reverse of the dehydration synthesis that forms the peptide bond. sketchy.com
In this process, the hydrolase enzyme facilitates a nucleophilic substitution reaction where a water molecule acts as the nucleophile. sketchy.com The carbonyl carbon of the peptide bond is attacked, leading to the breakage of the bond. sketchy.com Consequently, the hydroxyl group (-OH) from the water molecule attaches to the carbonyl carbon, regenerating a carboxyl group, while the remaining hydrogen atom attaches to the amide nitrogen, forming an amine group. sketchy.com This catalytic action effectively breaks the larger peptide molecule into its smaller constituent parts, in the case of a dipeptide like Glycyl-L-tryptophan, yielding free glycine (B1666218) and L-tryptophan. sketchy.com This process can be catalyzed by various means, including strong acids, but enzymatic hydrolysis by proteolytic enzymes is characterized by high specificity under physiological conditions. khanacademy.orgyoutube.com
Enzyme Specificity and Substrate Recognition for Glycyl-L-tryptophan
Enzyme specificity is a critical aspect of catalysis, ensuring that enzymes act on the correct substrates. For a dipeptide like Glycyl-L-tryptophan, the structure of the amino acid side chains and their arrangement are key determinants for recognition and binding by specific peptidases. The enzyme's active site is composed of subsites that interact with the amino acid residues of the substrate.
The specificity of proteolytic enzymes is often described by the interaction of the substrate's amino acid residues (denoted P1, P2, P1', P2', etc.) with the enzyme's subsites (S1, S2, S1', S2', etc.). The peptide bond cleaved is between the P1 and P1' residues.
Papain, a cysteine protease, provides a well-studied example of subsite specificity relevant to the hydrolysis of tryptophan-containing peptides. Research has shown that the S1' subsite of papain, which accommodates the amino acid residue on the C-terminal side of the scissile bond (the P1' residue), has a strong preference for hydrophobic residues. portlandpress.comcapes.gov.brnih.gov Specifically, L-tryptophan and L-leucine are particularly favored by this subsite. portlandpress.comcapes.gov.brnih.govnih.gov This specificity is apparent in both the binding (Km) and acylation (kcat) steps of the catalytic process. portlandpress.comnih.govnih.gov In the context of Glycyl-L-tryptophan, the L-tryptophan residue would occupy the P1' position, fitting favorably into the hydrophobic S1' subsite of a papain-like enzyme, making the dipeptide a suitable substrate for hydrolysis. Studies on the papain-catalyzed hydrolysis of N-benzyloxycarbonylglycyl-L-amino acid amides demonstrated this preference for hydrophobic residues at the S1' subsite. portlandpress.comnih.govnih.gov
Table 1: Kinetic Parameters for the Papain-Catalyzed Hydrolysis of N-Benzyloxycarbonylglycyl-L-amino acid amides
| P1' Amino Acid | kcat/Km (s⁻¹M⁻¹) | Km (mM) | kcat (s⁻¹) |
| L-Tryptophan | 10,000 | 1.8 | 18.0 |
| L-Leucine | 10,800 | 4.0 | 43.0 |
| L-Phenylalanine | 1,700 | 5.4 | 9.0 |
| Glycine | 2.5 | 400 | 1.0 |
This table is generated based on data from studies on papain S1' subsite specificity, illustrating the preference for hydrophobic residues like L-tryptophan. portlandpress.comcapes.gov.brnih.govnih.gov
α-Chymotrypsin, a serine endopeptidase, is well-known for its specificity in hydrolyzing peptide bonds adjacent to the carboxyl group of large hydrophobic amino acids, such as tryptophan, tyrosine, and phenylalanine. caltech.edu These residues fit into a deep, hydrophobic S1 pocket in the enzyme's active site. Therefore, α-chymotrypsin readily catalyzes the hydrolysis of substrates containing tryptophan. caltech.edu
Kinetic studies on the α-chymotrypsin-catalyzed hydrolysis of various L-tryptophan derivatives have been performed. For instance, the hydrolysis of L-tryptophan methyl ester has been investigated, showing that the reaction mechanism is similar to that of acylamino acid esters. researchgate.net The ionization state of the α-amino group in these substrates significantly affects the reaction's pH dependency. researchgate.net The protonated form of the substrate is hydrolyzed much faster than the unprotonated form. researchgate.net While Glycyl-L-tryptophan itself is a dipeptide, the principles of α-chymotrypsin's strong preference for a tryptophan residue at the P1 position are central to its potential cleavage. The enzyme's high frequency of scission occurs at tryptophanyl bonds in proteins and model substrates. caltech.edu
Cathepsin C, also known as dipeptidyl peptidase I (DPPI), is a lysosomal cysteine protease with a unique exopeptidase activity. sinobiological.comnih.gov It sequentially removes dipeptides from the N-terminus of protein and peptide substrates. nih.gov Its activity can be halted if a proline residue is at the cleavage site or if the N-terminal amino acid is basic. nih.gov
Interestingly, under certain conditions, Cathepsin C can also catalyze polymerization reactions. dfo-mpo.gc.canih.gov Dipeptide amides, such as Glycyl-phenylalanine-amide and Alanine-tyrosine-amide, can be polymerized by Cathepsin C. dfo-mpo.gc.ca This polymerization occurs within a pH range of 6.6 to 7.8. dfo-mpo.gc.ca Research on factors influencing the polymerization of dipeptide amides by Cathepsin C has included tryptophan derivatives, indicating that peptides containing tryptophan can be substrates for these polymerization/hydrolysis reactions. nih.gov Depending on the reaction conditions and the specific substrate, Cathepsin C can either hydrolyze or elongate peptide chains, making its interaction with a substrate like Glycyl-L-tryptophan potentially complex.
The final stages of protein digestion and absorption occur at the level of the small intestine. The intestinal mucosa is rich in peptide hydrolase (peptidase) activities, located in both the brush border membrane and the cytoplasm of the enterocytes. karger.comtum.de These enzymes are responsible for breaking down small peptides, like dipeptides and tripeptides, into free amino acids, which are then absorbed into the bloodstream. tum.de
Glycyl-L-tryptophan is a substrate for these intestinal peptidases. Studies in patients with Hartnup disease, a condition characterized by impaired transport of neutral amino acids like tryptophan, have provided key insights. karger.com In these patients, the absorption of free L-tryptophan is poor, but it is absorbed efficiently when administered as the dipeptide Glycyl-L-tryptophan. karger.com This demonstrates that Glycyl-L-tryptophan is effectively transported into the mucosal cells and subsequently hydrolyzed by intracellular peptidases, releasing tryptophan and glycine for absorption. karger.com The specific activity of dipeptidases in the intestinal mucosa is very high, ensuring the efficient breakdown of such peptides. karger.com While some glycyl dipeptides are known to be somewhat resistant to hydrolysis and can be absorbed intact in small amounts, the vast majority are cleaved within the mucosal cells. karger.comtum.de
Cathepsin C Activity and Peptide Polymerization
Kinetic and Mechanistic Investigations of Enzymatic Hydrolysis
Kinetic studies provide quantitative insights into the mechanisms of enzyme-catalyzed reactions. The hydrolysis of a peptide substrate (S) by an enzyme (E) typically follows a multi-step process, often described by the Michaelis-Menten model, involving the formation of an enzyme-substrate complex (ES) which then breaks down to release the product (P) and the free enzyme. caltech.eduresearchgate.net
The key kinetic parameters are:
Km (Michaelis constant): An inverse measure of the substrate's affinity for the enzyme. A lower Km indicates higher affinity.
kcat (turnover number): Represents the maximum number of substrate molecules converted to product per enzyme molecule per unit of time.
Investigations into the hydrolysis of tryptophan derivatives by enzymes like α-chymotrypsin and papain have provided such kinetic data. For example, pre-steady-state and steady-state analyses of α-chymotrypsin-catalyzed hydrolysis of tryptophan esters have helped elucidate the rate-controlling steps of the reaction, which can be either acylation or deacylation depending on the substrate's structure. nih.gov The hydrolysis of substrates like Glycyl-L-tryptophan by intestinal peptidases is generally very rapid, reflecting high kcat values, which is essential for efficient nutrient absorption. karger.com
Table 2: Representative Kinetic Data for Hydrolysis of Tryptophan Derivatives
| Enzyme | Substrate | Km (mM) | kcat (s⁻¹) | kcat/Km (s⁻¹M⁻¹) | Reference |
| α-Chymotrypsin | N-acetyl-L-tryptophan methyl ester | ~1 | Small | - | nih.gov |
| α-Chymotrypsin | L-tryptophan methyl ester | - | - | - | researchgate.net |
| Papain | N-Cbz-glycyl-L-tryptophan amide | 1.8 | 18.0 | 10,000 | portlandpress.comnih.gov |
This table compiles representative kinetic data from various studies to illustrate the efficiency of enzymatic hydrolysis for tryptophan-containing substrates. Note: Direct kinetic data for Glycyl-L-tryptophan across all listed enzymes is not uniformly available in the literature; data for structurally similar model substrates are presented.
Reaction Kinetics and Determination of Catalytic Parameters
The enzymatic hydrolysis of peptides like Glycyl-L-tryptophan is often analyzed using the Michaelis-Menten kinetics model. This model describes the rate of the reaction by two key parameters: Km (the Michaelis constant), which reflects the substrate concentration at which the reaction rate is half of its maximum, and kcat (the catalytic constant or turnover number), which represents the maximum number of substrate molecules converted to product per enzyme molecule per unit of time. The ratio kcat/Km is a measure of the enzyme's catalytic efficiency.
Acylation: The enzyme nucleophilically attacks the peptide bond of the substrate, forming a temporary covalent acyl-enzyme intermediate and releasing the C-terminal portion of the peptide (L-tryptophan).
Deacylation: The acyl-enzyme intermediate reacts with water, which hydrolyzes the complex, releasing the N-terminal portion (Glycine) and regenerating the free enzyme. annualreviews.org
The rate-determining step of the reaction can vary. For instance, in the α-chymotrypsin-catalyzed hydrolysis of N-acetyl-L-tryptophan ethyl ester, the rate-determining step can shift from acylation to deacylation depending on the pH. annualreviews.org
The nature of the amino acid side chains significantly impacts the rate of hydrolysis. The large, hydrophobic indole (B1671886) side-chain of tryptophan in Glycyl-L-tryptophan has a strong affinity for the active site of certain proteases, which can lead to a dramatically increased rate of hydrolysis compared to peptides with smaller side chains. pnas.org For example, the hydrolysis rate for carbobenzoxyglycyl-L-tryptophan is approximately 2000 times greater than that of carbobenzoxyglycylglycine, highlighting the powerful influence of the tryptophan residue. pnas.org
Kinetic parameters for the hydrolysis of a related compound, L-tryptophan methyl ester, by α-chymotrypsin are presented in the table below, illustrating the enzyme's activity.
Table 1: pH Dependence of Kinetic Parameters for the α-Chymotrypsin-Catalyzed Hydrolysis of L-Tryptophan Methyl Ester Data derived from spectroscopic analysis. researchgate.net
| pH | kcat (s⁻¹) | Km (mM) | kcat/Km (M⁻¹s⁻¹) |
| 6.04 | 22.8 | 0.40 | 57,000 |
| 6.55 | 50.0 | 0.45 | 111,000 |
| 7.18 | 90.9 | 0.50 | 182,000 |
| 7.80 | 100.0 | 0.91 | 110,000 |
| 8.44 | 58.8 | 1.11 | 53,000 |
| 9.00 | 25.0 | 1.11 | 22,500 |
Influence of pH and Solvent Environment on Enzyme Activity
The catalytic activity of enzymes is highly dependent on the pH and solvent of the reaction environment. For the hydrolysis of tryptophan derivatives by α-chymotrypsin, the relationship between pH and the catalytic efficiency (kcat/Km) typically forms a bell-shaped curve, with an observed maximum activity around pH 7.2. researchgate.net This pH profile is indicative of the involvement of ionizable groups within the enzyme's active site that must be in a specific protonation state for optimal catalysis. For α-chymotrypsin, this is largely attributed to the histidine-57 residue in the catalytic triad, which acts as a general base and has a pKa value near 7. annualreviews.orgresearchgate.net
The ionization state of the substrate itself also plays a crucial role. For amino acid esters like L-tryptophan methyl ester, the α-amino group can be protonated or unprotonated. The protonated form of the substrate has been shown to be hydrolyzed about 20-fold faster by α-chymotrypsin than the unprotonated form, demonstrating that the substrate's charge significantly influences its binding and conversion rate. researchgate.net
The solvent environment can also modulate enzyme activity. Studies using deuterium (B1214612) oxide (D₂O) as a solvent, known as kinetic solvent isotope effect studies, provide insight into reaction mechanisms. For L-tryptophan derivatives, the reaction shows a dependency on a base with a pKa of approximately 7, which is consistent with the proposed mechanism involving the histidine residue. researchgate.net
Analysis of Hydrolysis Products and Pathways
The direct enzymatic hydrolysis of the peptide bond in Glycyl-L-tryptophan yields its constituent amino acids: Glycine and L-tryptophan . The reaction pathway for enzymes like chymotrypsin (B1334515) involves the formation of an acyl-enzyme intermediate, where the glycyl portion of the dipeptide is temporarily attached to the enzyme after the cleavage of the peptide bond and release of L-tryptophan. annualreviews.org This intermediate is subsequently hydrolyzed by water to release glycine. annualreviews.org
Once released, L-tryptophan can be further metabolized through several pathways, with the kynurenine (B1673888) pathway being the most significant, accounting for about 95% of tryptophan catabolism not used in protein synthesis. pensoft.net
Initiation of the Kynurenine Pathway : The first and rate-limiting step is the oxidative cleavage of the indole ring of tryptophan. This reaction is catalyzed by the enzymes tryptophan 2,3-dioxygenase (TDO) or indoleamine 2,3-dioxygenase (IDO). pensoft.net
Formation of Kynurenine : The cleavage of the indole ring results in the formation of N-formylkynurenine, which is rapidly converted to kynurenine. pensoft.net From here, kynurenine can be metabolized further into various neuroactive and immunomodulatory molecules. pensoft.net
Other, less prominent metabolic routes for tryptophan include the serotonin (B10506) pathway, which is crucial for neurotransmitter synthesis, and the indole pathway, which is largely carried out by gut microbiota. pensoft.net
Design of Enzyme-Resistant Peptidomimetics Based on Glycyl-L-tryptophan Analogs
A significant limitation of using natural peptides as therapeutic agents is their rapid degradation by proteolytic enzymes. nih.gov To overcome this, peptidomimetics—molecules that mimic the structure and function of peptides but are modified to be more stable—are designed. For a dipeptide like Glycyl-L-tryptophan, several strategies can be employed to create enzyme-resistant analogs.
Stereochemical Inversion : One of the most effective strategies is the substitution of naturally occurring L-amino acids with their D-amino acid counterparts. nih.govresearchgate.net An analog such as Glycyl-D-tryptophan would be highly resistant to proteolysis because most proteases are stereospecific for L-amino acids. researchgate.net
Backbone Modification : Altering the peptide bond itself can confer resistance. N-alkylation, such as the N-methylation of the nitrogen atom in the peptide bond, can prevent enzymatic cleavage by sterically hindering the approach of the enzyme. nih.gov Another approach is the creation of azapeptides, where the α-carbon of an amino acid residue is replaced with a nitrogen atom, a modification known to prevent proteolytic degradation. researchgate.net
Cyclization : Linear peptides are particularly vulnerable to exopeptidases that cleave terminal amino acids. Cyclization constrains the peptide's conformation and eliminates the free amino and carboxyl termini, making the molecule significantly more resistant to most peptidases. nih.govupc.edu
Incorporation of Unnatural Amino Acids : The use of non-proteinogenic or synthetic amino acids can enhance metabolic stability while preserving biological activity. nih.gov For example, substituting the glycine or tryptophan residue with a β-amino acid adds an extra carbon to the backbone, which can disrupt the geometry required for enzyme recognition and hydrolysis. upc.edu
These design strategies aim to increase the therapeutic potential of peptide-based molecules by improving their pharmacokinetic profiles and resistance to enzymatic breakdown. nih.gov
Biochemical Interactions and Molecular Mechanisms
Cellular Transport Processes
Studies utilizing in vitro models, such as accumulating preparations of chick intestinal mucosa, have provided detailed insights into the transport of amino acids following the hydrolysis of Glycyl-L-tryptophan. These models reveal the existence of distinct transport pathways for the liberated L-tryptophan and glycine (B1666218).
Research on chick intestinal mucosa has identified two primary pathways for the transport of amino acids released from dipeptides: a sodium-dependent mechanism and a sodium-independent one. nih.govresearchgate.net The transport of L-tryptophan derived from the hydrolysis of Glycyl-L-tryptophan utilizes both of these mechanisms with roughly equal efficacy. nih.gov This is in contrast to free L-tryptophan, for which the sodium-dependent pathway is the decisive mode of transport. nih.govresearchgate.net
For the glycine component released from the dipeptide, the sodium-independent mechanism is predominant. nih.gov In fact, the transport of this "peptide glycine" is realized exclusively through the sodium-independent pathway. nih.gov This highlights a differential handling of the constituent amino acids of Glycyl-L-tryptophan at the cellular membrane. The transport of amino acids against a concentration gradient was observed when sodium ions in the incubation medium were replaced by potassium ions, a process that was absent under anaerobic conditions. nih.gov
Kinetic studies of L-tryptophan accumulation from dipeptide hydrolysis reveal the critical role of sodium ions. In in vitro models of chick intestinal mucosa, the replacement of sodium ions with potassium ions in the incubation medium leads to a significant change in transport kinetics. Specifically, this substitution is accompanied by a decrease in the Michaelis constant (Kt) from 2.23 mM to 0.84 mM and a substantial reduction in the maximum velocity (V) from 4.54 mM/min per cm to 0.84 mM/min per cm. nih.gov
| Condition | Kt (mM) | V (mM/min per cm) |
|---|---|---|
| With Sodium Ions | 2.23 | 4.54 |
| Sodium Replaced by Potassium | 0.84 | 0.84 |
Data sourced from in vitro studies on chick intestinal mucosa. nih.gov
The transport of L-tryptophan, whether free or derived from peptides, can be significantly influenced by the presence of other amino acids. In experiments with chick small intestine mucosa, modifiers such as L-valine, L-threonine, and L-alpha-alanine, at a concentration of 100 mM, drastically inhibit the accumulation of both free and peptide-derived L-tryptophan. nih.govresearchgate.net This inhibitory effect is primarily associated with the action of the sodium-dependent transport mechanisms. nih.gov
Kinetics of L-Tryptophan and Glycine Accumulation from Dipeptide Hydrolysis
Ribosomal Regulation and Gene Expression Modulation
Glycyl-L-tryptophan functions as an effective analog of L-tryptophan in modulating gene expression, specifically in the regulation of the tryptophanase (tna) operon in Escherichia coli. pnas.orgpnas.org This regulation occurs through a sophisticated mechanism of transcription antitermination that is directly linked to events at the ribosome.
The expression of the tna operon is controlled by a leader peptide called TnaC. pnas.orgpnas.org Under inducing conditions, such as elevated levels of L-tryptophan or its analogs, the ribosome stalls during the translation of the tnaC coding region. pnas.orgnih.gov This stalling occurs because the inducer molecule binds to the ribosome and inhibits the termination of translation. nih.gov
Specifically, the presence of the inducer prevents peptide release factors (RF1 and RF2) from mediating the hydrolytic cleavage of the TnaC-peptidyl-tRNA from the ribosome at the tnaC stop codon. pnas.orgnih.gov Glycyl-L-tryptophan has been shown to be an effective inducer in this process. pnas.orgpnas.org Structural studies reveal that the addition of a glycyl moiety to the α-amine of L-tryptophan results in a functional ligand that can still fit within the vacant space of the L-tryptophan binding site in the ribosomal exit tunnel, thereby inhibiting the hydrolysis of TnaC-tRNA. nih.govresearchgate.net This inhibition of peptidyl-tRNA cleavage is a crucial step in the regulatory mechanism. nih.gov
| Compound | Efficacy in Inhibiting TnaC-peptidyl-tRNA Cleavage |
|---|---|
| L-Tryptophan | High |
| Glycyl-L-tryptophan | Effective |
| 1-Methyl-L-tryptophan | Effective |
| 5-Methyl-L-tryptophan | Effective |
| 5-Fluoro-L-tryptophan | Effective |
| 5-Hydroxy-L-tryptophan | Effective |
Efficacy determined by ability to inhibit puromycin-mediated peptide release in an in vitro S-30 system, which serves as a proxy for inhibiting RF-mediated cleavage. pnas.orgpnas.org
The stalling of the ribosome at the end of the tnaC coding region is the direct cause of transcription antitermination for the tna operon. pnas.orgnih.gov In the absence of an inducer, when the ribosome translates and releases the TnaC peptide normally, a Rho-dependent transcription termination site located in the leader region of the operon is exposed. nih.govresearchgate.net The Rho protein binds to this site and terminates transcription before the polymerase can reach the structural genes (tnaA and tnaB). pnas.orgnih.gov
However, when Glycyl-L-tryptophan or L-tryptophan induces ribosome stalling, the ribosome physically obstructs the Rho utilization (rut) site on the nascent mRNA transcript. nih.govnih.gov This blockage prevents the Rho factor from binding and carrying out its termination function. pnas.orgpnas.org As a result, transcription is not terminated, and RNA polymerase proceeds to transcribe the downstream tnaA and tnaB genes, which encode tryptophanase and a tryptophan permease, respectively. pnas.orgnih.gov This mechanism allows the cell to express the enzymes needed to catabolize tryptophan only when the amino acid (or a functional analog) is present in sufficient quantities. nih.gov
Structural Requirements of Tryptophan Analogs for Ribosomal Interaction
The interaction between tryptophan analogs and the ribosome is a highly specific process dictated by the structural characteristics of the analog. pnas.org The ribosome's nascent polypeptide exit tunnel is a critical site for these interactions. pnas.orgnih.gov For a tryptophan analog to influence ribosomal function, such as inducing ribosome stalling, it must fit within a specific binding site created in the exit tunnel. pnas.orgnih.gov
Cryo-electron microscopy studies have revealed a binding pocket for L-tryptophan near the exit tunnel constriction, wedged between residue Trp12 of the nascent TnaC peptide and the 23S rRNA base pair A752:U2609, where it engages in a π–π stacking interaction. nih.gov The analog's ability to inhibit peptidyl-tRNA hydrolysis at the peptidyl transferase center is a key functional outcome of this binding. pnas.orgnih.gov
The structural requirements for an analog to be functional are stringent. pnas.org For instance, while L-tryptophan is an effective inducer of ribosome stalling, an analog lacking the α-amino group, such as indole-3-propionic acid, is not. nih.gov However, the addition of a glycyl moiety to the α-amine of L-tryptophan, forming Glycyl-L-tryptophan, results in a functional ligand. nih.gov This is attributed to the fact that the glycyl group can be accommodated within the vacant space adjacent to the α-amino group in the binding site. nih.gov This demonstrates that while the core tryptophan structure is essential, certain modifications at the α-amino position are permissible for ribosomal interaction. nih.gov
Antioxidant and Photoprotective Roles in Biological Systems
Glycyl-L-tryptophan exhibits significant antioxidant properties, primarily through its interaction with reactive oxygen species (ROS). The tryptophan residue within the dipeptide is highly susceptible to oxidation by various agents, including singlet molecular oxygen (¹O₂). researchgate.netnih.gov The reaction of tryptophan with ¹O₂ leads to the formation of tryptophan hydroperoxides as major initial products, which can further decompose to N-formylkynurenine. nih.gov This reactivity allows Glycyl-L-tryptophan to act as a scavenger of this damaging ROS.
Table 1: Reactivity of Glycyl-L-tryptophan with Reactive Oxygen Species
| Reactive Species | Reactivity/Effect | Key Products | Reference |
|---|---|---|---|
| Singlet Oxygen (¹O₂) | Quenching/Scavenging | Tryptophan Hydroperoxides, N-formylkynurenine | nih.gov |
| Free Radicals (e.g., Superoxide) | Scavenging | Hydroperoxides | nih.govresearchgate.net |
Glycyl-L-tryptophan demonstrates photoprotective effects by inhibiting photooxidation processes, such as those sensitized by riboflavin (B1680620) (vitamin B2). nih.gov When exposed to light, riboflavin can act as a photosensitizer, generating ROS that can damage biological molecules. nih.govresearchgate.net The photodegradation of tryptophan sensitized by riboflavin involves the generation of species like singlet oxygen, hydroxyl radicals, and superoxide (B77818) anions. nih.gov
Glycyl-L-tryptophan can protect other molecules from this photosensitized oxidation. nih.gov Studies on histamine-containing peptidomimetics have shown that these compounds, in a manner relevant to Glycyl-L-tryptophan, can efficiently react with singlet oxygen and scavenge free radicals generated during riboflavin-sensitized oxidation. nih.gov The mechanism involves quenching the excited triplet state of riboflavin and scavenging the resulting ROS. nih.govresearchgate.net This dual action effectively reduces the extent of photooxidative damage to other biomolecules. The photooxidation of tryptophan by riboflavin can lead to the formation of various products, including N-formylkynurenine. nih.gov
Reactivity with Singlet Oxygen and Free Radical Scavenging Activity
Molecular Interactions with Amyloidogenic Peptides (e.g., Amyloid-β Peptide 1-40)
Glycyl-L-tryptophan can interact with amyloidogenic peptides like amyloid-β (Aβ) 1-40, a key peptide in the pathology of Alzheimer's disease. bch.rorevistadechimie.ro The intrinsic fluorescence of the tryptophan residue in Glycyl-L-tryptophan makes it a useful probe to study these interactions. bch.roresearchgate.net Studies have measured the fluorescence of Glycyl-L-tryptophan in the presence of Aβ(1-40) and various metal ions that are also implicated in Aβ aggregation. bch.rorevistadechimie.ro
The interaction is influenced by the environment, including the presence of metal ions. For example, copper ions can quench the fluorescence of Glycyl-L-tryptophan, and the presence of Aβ(1-40) can interfere with this quenching. bch.rorevistadechimie.ro This suggests a complex interplay between the dipeptide, the metal ion, and the amyloid peptide. While tryptophan itself does not affect the binding affinity of human serum albumin (HSA) to Aβ, it does slow down the kinetics of the interaction. mdpi.com The interaction of tryptophan-containing molecules with Aβ is thought to involve the indole (B1671886) side chain, which can engage with hydrophobic and aromatic regions of the Aβ peptide, potentially influencing its aggregation pathway. nih.gov
Peptidomimetic Design and Biological Function
The rational design of peptidomimetics containing tryptophan is a key strategy for developing novel therapeutic agents. chemrxiv.orgnih.gov Peptidomimetics are designed to mimic the structure and function of natural peptides but with improved properties like stability and bioavailability. nih.gov Tryptophan is a valuable residue in this context due to its significant role in protein stability and molecular recognition. nih.gov
Design strategies often involve creating scaffolds that can accommodate hydrophobic residues like tryptophan to mimic protein-protein interaction interfaces. chemrxiv.org For instance, pyrimidodiazepine-based scaffolds have been designed to allow for the incorporation of tryptophan, among other hydrophobic residues, without compromising drug-like properties. chemrxiv.org Another approach focuses on understanding the structural basis of a peptide's function to design more potent analogs. For example, by determining the solution structure of a tryptophan-rich antimicrobial peptide, researchers can design analogs with enhanced activity and specificity. nih.gov These design principles are broadly applicable and can be used to create peptidomimetics based on Glycyl-L-tryptophan for various biological functions, including antioxidant or anti-amyloidogenic activities. nih.gov
Table 2: Design Strategies for Tryptophan-Containing Peptidomimetics
| Design Strategy | Example Modification | Desired Outcome | Reference |
|---|---|---|---|
| Scaffold-Based Design | Incorporating tryptophan into a pyrimidodiazepine core. | Mimic protein-protein interaction interfaces with good drug-like properties. | chemrxiv.org |
| Structure-Based Design | Modifying a known peptide sequence based on its 3D structure. | Enhanced biological activity and specificity (e.g., antimicrobial). | nih.gov |
| Stability Enhancement | Synthesizing peptidomimetics (e.g., carcinine) resistant to enzymatic hydrolysis. | Retain biological activity (e.g., antioxidant) in vivo. | nih.gov |
Compounds Mentioned in this Article
Amyloid-β peptide 1-40
Glycine
Glycyl-L-tryptophan
Histamine
Indole-3-propionic acid
L-tryptophan
N-formylkynurenine
Riboflavin
Structure-Activity Relationship Studies in Peptidomimetic Development
The development of peptidomimetics from Glycyl-L-tryptophan is guided by structure-activity relationship (SAR) studies, which investigate how chemical modifications to the dipeptide's structure influence its biological activity. researchgate.net Peptidomimetics are designed to overcome the limitations of natural peptides, such as low metabolic stability and poor receptor selectivity. researchgate.net The goal is to create molecules that mimic the key stereochemical features of the parent peptide's bioactive conformation while possessing improved drug-like properties. nih.gov
The tryptophan residue in Glycyl-L-tryptophan is a critical component for its biological activity, largely due to its indole ring. This residue is known to be a precursor for serotonin (B10506) synthesis, suggesting a potential role in modulating neurotransmission. smolecule.com SAR studies often focus on modifications at three key locations: the amino acid backbone, the side chains, and the N- and C-termini. researchgate.netmdpi.com
Key strategies in the peptidomimetic design of Glycyl-L-tryptophan analogues include:
Amino Acid Substitution: Replacing glycine or tryptophan with natural or non-natural amino acids can significantly alter activity. For instance, substituting L-amino acids with their D-amino acid counterparts can enhance resistance to proteolytic degradation. researchgate.net The incorporation of bulky, hydrophobic amino acids has been shown to fine-tune the antimicrobial and hemolytic properties of other peptide scaffolds, a strategy applicable to Glycyl-L-tryptophan derivatives. uit.no
Backbone Modification: Altering the peptide bond itself can improve stability. This includes N-methylation of the peptide bond, which was found to make some peptides completely inert to plasma degradation. diva-portal.org
N- and C-Terminus Modification: Acylation of the N-terminus or amidation of the C-terminus can dramatically impact a peptide's properties. For example, N-terminal acylation is a strategy used to modulate the biological activity of antimicrobial peptides. uit.no The C-terminus of a peptide can also be critical; in some peptides, a C-terminal amide is essential for activity. nih.gov
The antioxidant activity of peptides, a potential function of Glycyl-L-tryptophan, is also heavily influenced by its structure. The presence of hydrophobic amino acids like tryptophan and the specific sequence of amino acids are the most impactful factors. mdpi.com The electronic and steric properties of the amino acid residues at both the C- and N-termini are believed to be fundamental to the antioxidant activity of peptides. mdpi.com
Table 1: Influence of Structural Modifications on Peptide Activity
| Modification Strategy | Target Site | Potential Effect | Reference |
|---|---|---|---|
| Amino Acid Substitution | Tryptophan/Glycine Residue | Altered biological activity, increased stability | researchgate.net |
| Introduction of D-Amino Acids | Amino Acid Stereochemistry | Increased resistance to proteolysis | researchgate.net |
| N-Terminal Acylation | N-Terminus | Modulated biological activity | uit.no |
| C-Terminal Amidation | C-Terminus | Enhanced interaction with biological systems | smolecule.com |
| Backbone N-Methylation | Peptide Bond | Increased plasma stability | diva-portal.org |
Examination of Specific Peptidomimetic Activities (e.g., Anxiolytic Activity of Glycyl-L-tryptophan Amide Derivatives)
A significant area of research has been the development of Glycyl-L-tryptophan amide derivatives with specific central nervous system activities. A notable example is N-(6-phenylhexanoyl)glycyl-L-tryptophan amide, also known as GB-115, which has demonstrated considerable anxiolytic (anxiety-reducing) properties. google.comresearchgate.net
This compound acts as an antagonist of cholecystokinin (B1591339) (CCK) receptors, specifically modulating the cholecystokinin system to produce its anxiolytic effects. google.com Research has shown that the anxiolytic effect of N-(6-phenylhexanoyl)glycyl-L-tryptophan amide is persistent even with chronic use. google.com Unlike many peptides that are degraded in the gastrointestinal tract, this derivative exhibits anxiolytic properties when administered orally, a significant advantage for therapeutic development. researchgate.netgoogle.com
Pharmacodynamic studies have confirmed the anxiolytic activity of N-(6-phenylhexanoyl)glycyl-L-tryptophan amide in animal models. researchgate.net For example, it was shown to increase the time mice spent in the open arms of an elevated plus maze, a standard test for anxiolytic drugs. researchgate.net Structure-activity relationship studies revealed that the stereochemistry of the tryptophan residue is crucial; the L-tryptophan derivative exhibited anxiolytic properties, whereas the corresponding D-tryptophan derivative did not. researchgate.net
Table 2: Research Findings on N-(6-phenylhexanoyl)glycyl-L-tryptophan Amide (GB-115)
| Finding | Description | Significance | Reference |
|---|---|---|---|
| Mechanism of Action | Acts as a cholecystokinin (CCK) receptor antagonist. | Provides a specific molecular target for its anxiolytic effect. | google.com |
| Efficacy | Demonstrates a persistent anxiolytic effect with chronic use in animal models. | Suggests potential for long-term treatment of anxiety disorders. | google.com |
| Oral Bioavailability | The compound is effective when administered orally. | Offers a more convenient route of administration compared to injection. | researchgate.netgoogle.com |
| Stereospecificity | The L-tryptophan derivative is active, while the D-tryptophan derivative is not. | Highlights the specific structural requirements for activity. | researchgate.net |
| Formulation | Bioavailability can be enhanced through the use of a film coating. | Improves the efficiency of the drug. | google.com |
Interplay with Microbial Metabolism and Function
Microbial Processing of Tryptophan and its Derivatives
The metabolic fate of tryptophan in the gut is largely governed by the composition and functional capacity of the resident microbiota. frontiersin.org Three primary pathways are involved in tryptophan metabolism: the indole (B1671886) pathway, the kynurenine (B1673888) pathway, and the serotonin (B10506) pathway. mdpi.comresearchgate.netnih.gov While the host can metabolize tryptophan via the kynurenine and serotonin pathways, the indole pathway is exclusively microbial. mdpi.comtandfonline.com
The gut microbiota can convert tryptophan into indole and a variety of its derivatives, such as indole-3-acetic acid (IAA), indole-3-propionic acid (IPA), indole-3-aldehyde (IAld), and tryptamine (B22526). frontiersin.orgnih.gov This conversion is primarily initiated by the enzyme tryptophanase, which is not present in host cells. units.it Various bacterial species, including members of the Bacteroides, Clostridium, Lactobacillus, and Escherichia genera, are known to produce indole and its metabolites. frontiersin.orgtandfonline.com
These indole derivatives are not mere metabolic byproducts; they are potent signaling molecules that can modulate host functions. For instance, they can influence gut barrier integrity, immune responses, and even the production of hormones like glucagon-like peptide-1 (GLP-1). mdpi.comnih.gov The production of these metabolites is influenced by dietary factors, with a high-fat diet potentially reducing the levels of beneficial indole compounds. nih.gov
Table 1: Key Bioactive Indole Metabolites Produced by Gut Microbiota
| Metabolite | Precursor | Key Microbial Producers | Potential Host Effects |
| Indole | Tryptophan | Escherichia coli, Bacteroides thetaiotaomicron mdpi.com | Influences biofilm formation, gut barrier function mdpi.com |
| Indole-3-acetic acid (IAA) | Tryptophan | Clostridium, Lactobacillus frontiersin.orgtandfonline.com | Modulates immune responses tandfonline.com |
| Indole-3-propionic acid (IPA) | Tryptophan | Clostridium sporogenes mdpi.com | Potent antioxidant, enhances gut barrier function mdpi.com |
| Indole-3-aldehyde (IAld) | Tryptophan | Lactobacillus species tandfonline.com | Activates the aryl hydrocarbon receptor (AhR) annualreviews.org |
| Tryptamine | Tryptophan | Clostridium sporogenes, Ruminococcus gnavus frontiersin.org | Influences gut motility nih.gov |
The kynurenine pathway is the principal route of tryptophan degradation in the host, catabolizing over 90% of available tryptophan. nih.govmdpi.com This pathway, initiated by the enzymes indoleamine 2,3-dioxygenase (IDO) or tryptophan 2,3-dioxygenase (TDO), leads to the production of several neuroactive and immunomodulatory metabolites, including kynurenine, kynurenic acid, and quinolinic acid. mdpi.commdpi.com
The gut microbiota can significantly influence the host's kynurenine pathway. units.itclaremont.edu Germ-free mice, which lack a gut microbiota, exhibit increased circulating levels of tryptophan and reduced levels of kynurenine, indicating that the microbiota promotes tryptophan entry into the kynurenine pathway. mdpi.comfrontiersin.org Microbial metabolites, such as butyrate, can modulate the activity of IDO, the rate-limiting enzyme in the kynurenine pathway. nih.gov Furthermore, some bacteria possess genes for enzymes in the kynurenine pathway, suggesting they can directly produce kynurenine and its derivatives. mdpi.comnih.gov This microbial influence on the kynurenine pathway has implications for host immune responses and neurological function. mdpi.comclaremont.edu
Serotonin, a crucial neurotransmitter and hormone, is another key metabolite of tryptophan. oup.com While the central nervous system produces its own serotonin, over 90% of the body's serotonin is synthesized in the gut by enterochromaffin cells. nih.govcaltech.edu The gut microbiota plays a critical role in regulating this peripheral serotonin production. nih.govmdpi.com
Studies have shown that spore-forming bacteria, particularly from the class Clostridia, can promote serotonin biosynthesis in the colon. nih.govmdpi.com They achieve this by producing metabolites that stimulate enterochromaffin cells to increase the expression of tryptophan hydroxylase 1 (TPH1), the rate-limiting enzyme in serotonin synthesis. mdpi.com Microbial-derived short-chain fatty acids (SCFAs), such as butyrate, have also been shown to stimulate serotonin release from colonic enterochromaffin cells. nih.gov This microbial regulation of serotonin has significant effects on host physiology, including gut motility and platelet function. nih.gov
Kynurenine Pathway and Microbial Influence on Host Metabolism
Glycyl-L-tryptophan as a Substrate or Modulator in Microbial Systems (In Vitro and In Vivo Models)
While research on the direct interaction of Glycyl-L-tryptophan with microbial systems is still emerging, studies on related dipeptides and amino acids provide valuable insights into its potential role as a substrate or modulator of microbial metabolism and composition.
Dietary supplementation with amino acids and dipeptides has been shown to alter the composition and metabolic output of the gut microbiota. For instance, dietary L-tryptophan supplementation in piglets has been observed to enhance the diversity of the gut microbiota and increase the production of short-chain fatty acids (SCFAs). frontiersin.org Similarly, supplementation with Glycyl-L-glutamine, a dipeptide, has been shown to shift the gut microbiota composition in weaning piglets, increasing the relative abundance of Bacteroidetes and decreasing Firmicutes. frontiersin.org
Bacteria possess a wide array of peptidases that can hydrolyze dipeptides like Glycyl-L-tryptophan into their constituent amino acids. Once liberated, L-tryptophan can be further metabolized by bacterial enzymes such as tryptophanase, which catalyzes the production of indole. nih.govfrontiersin.org The activity of these enzymes is a key determinant of the metabolic fate of tryptophan in the gut. Some studies have investigated the degradation of tryptophan and related compounds by specific bacterial enzymes. For example, research has been conducted on kynurenine formamidase, an enzyme involved in the bacterial aerobic degradation of L-tryptophan. nih.gov
The degradation of Glycyl-L-tryptophan by gut microbes would not only provide them with essential amino acids for their own growth and protein synthesis but would also release tryptophan to be funneled into the various metabolic pathways discussed earlier. researchgate.net This process would, in turn, contribute to the pool of bioactive microbial metabolites that can signal to the host.
Host-Microbe Cross-talk in Tryptophan Metabolism
The metabolism of tryptophan, an essential amino acid and a constituent of Glycyl-L-tryptophan, represents a critical nexus of host-microbiome interaction, with profound implications for physiological homeostasis. unite.itmdpi.com This bidirectional communication system involves the host's metabolic pathways influencing the gut microbiota and, reciprocally, microbial metabolism of tryptophan generating a host of bioactive molecules that signal back to the host. unite.itfrontiersin.org The gut microbiota, host cells, and dietary components engage in a complex interplay that dictates the fate of tryptophan along three major metabolic routes: the kynurenine pathway, the serotonin pathway, and direct microbial catabolism into indole and its derivatives. mdpi.comannualreviews.orgnih.gov
Direct microbial metabolism of tryptophan produces a diverse array of neuroactive and immunomodulatory compounds that serve as inter-kingdom signaling molecules. unite.itmdpi.com Gut microbes possess specific enzymes, such as tryptophanase, tryptophan aminotransferase, and decarboxylases, to convert tryptophan into various metabolites. mdpi.com These metabolites, including indole, tryptamine, indole-3-propionic acid (IPA), and indole-3-acetic acid (IAA), can influence host physiology significantly. mdpi.comresearchgate.net A primary mechanism through which these microbial metabolites exert their effects is by acting as ligands for the host's Aryl Hydrocarbon Receptor (AhR). unite.ittandfonline.cominserm.fr Activation of AhR in intestinal immune and epithelial cells can enhance the gut barrier function and modulate immune responses, for example, by promoting the production of the anti-inflammatory cytokine interleukin-22. researchgate.netinserm.fr This intricate cross-talk underscores the integral role of microbial tryptophan metabolism in maintaining intestinal homeostasis and influencing systemic health. mdpi.comresearchgate.net Perturbations in this delicate balance have been associated with various conditions, including inflammatory bowel disease, metabolic disorders, and neurological conditions. mdpi.comnih.govresearchgate.net
Detailed Research Findings on Microbial Tryptophan Metabolites
The following table summarizes key research findings on the microbial metabolism of tryptophan and the functions of the resulting metabolites.
| Microbial Species | Tryptophan Metabolite Produced | Enzyme/Pathway Involved | Observed Effect on Host |
| Clostridium sporogenes | Indole-3-propionic acid (IPA) | Aromatic amino acid aminotransferase (ArAT) pathway converts tryptophan to indole-3-pyruvic acid (IPyA), which is further metabolized to IPA. annualreviews.org | Modulates gut barrier function. mdpi.com |
| Bacteroides thetaiotaomicron | Indole-3-propionic acid (IPA) | Not specified | Can modulate gut barrier function. mdpi.com |
| Various bacteria possessing tryptophanase (e.g., Clostridium sporogenes, Ruminococcus gnavus) | Indole, Indole-3-acetic acid (IAA) | Tryptophanase converts tryptophan to indole. mdpi.com Indole can be further metabolized to IAA. mdpi.com | Indole promotes tight-junction resistance and expression of anti-inflammatory cytokines. nih.gov IAA can activate AhR signaling in astrocytes, suppressing CNS inflammation. nih.gov |
| Bacteria with aromatic amino acid decarboxylase | Tryptamine | Aromatic amino acid decarboxylase (ALAAD) mdpi.com | Can stimulate enterochromaffin cells to release serotonin, influencing gastrointestinal motility. researchgate.net |
| Lactobacillus spp. | Indole-3-aldehyde (IAld) | Not specified | Enhanced microbial tryptophan metabolism and increased IAld following dietary tryptophan restoration. nih.gov IAld is an AhR ligand. frontiersin.org |
| Lactobacillus reuteri | Not specified | Not specified | Induces gut intraepithelial CD4(+)CD8alphaalpha(+) T cells. mdpi.com |
Conclusion and Future Research Directions
Synthesis of Key Academic Findings on Glycyl-L-tryptophan
Glycyl-L-tryptophan, a dipeptide formed from glycine (B1666218) and L-tryptophan, has been the subject of various scientific investigations, revealing key aspects of its chemical nature and utility in research. chemicalbook.comnih.gov As a fundamental dipeptide, its structure consists of a glycine residue linked to the indole (B1671886) ring of tryptophan. smolecule.com This composition gives rise to specific chemical and physical properties that have been extensively cataloged.
The molecular formula for Glycyl-L-tryptophan is C13H15N3O3, and it has a molecular weight of approximately 261.28 g/mol . nih.govfishersci.ca Its chemical structure has been confirmed through various analytical techniques, including Mass Spectrometry and Infrared (IR) Spectroscopy. nih.gov The compound typically appears as a white powder. chemicalbook.comchemicalbook.com
Several methods have been explored for the synthesis of Glycyl-L-tryptophan and its derivatives. These include direct coupling methods using activating agents like dicyclohexylcarbodiimide (B1669883) (DCC) and enzymatic synthesis approaches that leverage specific proteases to form the peptide bond under milder conditions. smolecule.comacs.org The behavior of tryptophan-containing peptides, including their synthesis and potential for polymerization, has been a subject of study. acs.org
In research applications, Glycyl-L-tryptophan serves as a valuable tool. It is utilized as a substrate for various enzymes, which allows for the study of metabolic pathways. smolecule.com The inherent fluorescence of the tryptophan residue makes it a useful probe in studies involving fluorescence spectroscopy to investigate interactions with other molecules. researchgate.net For instance, its fluorescence changes in the presence of certain azobenzene (B91143) compounds have been documented. researchgate.net Furthermore, Glycyl-L-tryptophan has been used in studies on the regulation of bacterial gene expression, such as the tna operon, where it was found to be an effective inducer. pnas.org
The table below summarizes the key identifiers and properties of Glycyl-L-tryptophan.
| Property | Value | Source |
| IUPAC Name | (2S)-2-[(2-aminoacetyl)amino]-3-(1H-indol-3-yl)propanoic acid | nih.gov |
| Molecular Formula | C13H15N3O3 | nih.govfishersci.ca |
| Molecular Weight | 261.28 g/mol | nih.govfishersci.ca |
| CAS Number | 2390-74-1 | chemicalbook.comnist.gov |
| Appearance | White powder | chemicalbook.comchemicalbook.com |
| Synonyms | Gly-Trp, H-Gly-Trp-OH | nih.govtcichemicals.com |
Current Gaps and Unexplored Avenues in Glycyl-L-tryptophan Research
Despite the existing body of knowledge, several areas of Glycyl-L-tryptophan research remain underexplored. A significant gap lies in the comprehensive understanding of its metabolic fate and byproducts in various biological systems. While its role as an enzyme substrate is acknowledged, the intricate details of its metabolic pathways and the potential biological activities of its metabolites are not fully elucidated. smolecule.comnih.gov
The full extent of Glycyl-L-tryptophan's interaction with a wider range of biomolecules and synthetic compounds is another area ripe for investigation. While some studies have explored its fluorescence quenching, a systematic investigation into its binding affinities and interaction mechanisms with a diverse set of molecules could reveal new applications in sensor technology or as a molecular probe. researchgate.net
Furthermore, the potential for Glycyl-L-tryptophan and its derivatives in materials science is an emerging field. The self-assembly properties of dipeptides and their potential for creating novel biomaterials with piezoelectric or other functional properties are of growing interest. mdpi.commdpi.com Research into the self-assembling properties of Glycyl-L-tryptophan itself, and how these might be controlled and utilized, is a promising but largely unexplored avenue.
Finally, while synthesis methods exist, the development of more efficient, sustainable, and scalable "green" synthesis routes for Glycyl-L-tryptophan presents an ongoing challenge and opportunity for chemical research. smolecule.comacs.org
Prospects for Advanced Methodological Integration in Future Studies
Future research on Glycyl-L-tryptophan would greatly benefit from the integration of advanced analytical and computational methodologies. The application of high-resolution mass spectrometry and multi-dimensional NMR spectroscopy could provide more detailed structural information and help to identify and quantify its metabolites in complex biological matrices. nih.govresearchgate.net
Computational modeling and molecular dynamics simulations could offer deeper insights into the conformational dynamics of Glycyl-L-tryptophan and its interactions with other molecules. These in-silico approaches can complement experimental data, providing a molecular-level understanding of its binding mechanisms and predicting its behavior in different environments.
The development of novel microfluidic devices and paper-based analytical platforms offers a promising direction for the rapid and sensitive detection of Glycyl-L-tryptophan and other amino acids. nih.gov These technologies could be adapted for high-throughput screening of its interactions with various compounds or for monitoring its presence in biological samples.
Moreover, advanced imaging techniques, such as fluorescence lifetime imaging microscopy (FLIM), could be employed to study the intracellular localization and dynamics of Glycyl-L-tryptophan in real-time, leveraging its intrinsic fluorescence. This would provide valuable information on its uptake, transport, and fate within living cells. The integration of these sophisticated methods will undoubtedly accelerate the pace of discovery in Glycyl-L-tryptophan research.
Q & A
Q. What protocols ensure ethical compliance in animal studies involving Glycyl-L-tryptophan?
- Methodological Answer : Obtain IACUC approval for in vivo models (e.g., murine pregnancy studies). Justify dosing (e.g., 50 mg/kg/day IP) based on LD₅₀ data. Monitor for adverse effects (weight loss, behavioral changes). For human cell lines, include IRB-approved consent forms and anonymize data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
